PI3Kδ Cell-Based Activity: 4‑Substituted Piperidine vs. 3‑Substituted Regio‑isomer
In a cellular assay measuring inhibition of human PI3Kδ‑mediated AKT phosphorylation at S473, the compound 4‑(3,3‑dimethylazetidin‑1‑yl)piperidine (as a fragment within a larger inhibitor scaffold) exhibited an IC50 of 102 nM [1]. In contrast, a structurally related analog with a 3‑substituted piperidine (3‑(3,3‑dimethylazetidin‑1‑yl)piperidine) showed an IC50 of 110 nM for PI3Kγ under a different assay format [2]. While the assays differ, the data suggest that the 4‑substitution may confer a modest potency advantage in PI3K family inhibition, underscoring the importance of substitution position in target engagement.
| Evidence Dimension | Inhibition of PI3Kδ‑mediated AKT phosphorylation (IC50) |
|---|---|
| Target Compound Data | 102 nM (4‑substituted piperidine scaffold) |
| Comparator Or Baseline | 110 nM (3‑substituted piperidine scaffold, PI3Kγ assay) |
| Quantified Difference | Approximately 1.1‑fold difference (direct comparison limited by assay variation) |
| Conditions | Cell‑based electrochemiluminescence assay in Ri‑1 cells, 30 min incubation; comparator assay used ADAPTA format with 60 min incubation |
Why This Matters
Selection of the 4‑substituted piperidine over the 3‑regio‑isomer can affect potency in PI3K‑related screening cascades, potentially reducing follow‑up optimization cycles.
- [1] BindingDB. BDBM50394893 / CHEMBL2165502. IC50 = 102 nM for PI3Kδ‑mediated AKT phosphorylation. View Source
- [2] BindingDB. BDBM50193024 / CHEMBL3909068. IC50 = 110 nM for PI3Kγ. View Source
